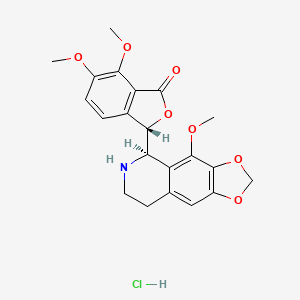
Norgnoscopine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norgnoscopine hydrochloride is a chemical compound with the molecular formula C21H21NO7•HCl and a molecular weight of 435.85. It is primarily used in biochemical research, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Norgnoscopine hydrochloride involves several steps. One common method includes the reaction of β-naphthol with nitroso-β-naphthol in the presence of sodium hydroxide and sodium hydrosulfite. The resulting aminonaphthol is then treated with hydrochloric acid to precipitate the aminonaphthol hydrochloride .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Norgnoscopine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other related compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Norgnoscopine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biochemical research, particularly in the study of proteins and enzymes.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of various biochemical products.
作用机制
The mechanism of action of Norgnoscopine hydrochloride involves its interaction with specific molecular targets. It can bind to certain proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Norepinephrine: Similar in structure but primarily used as a neurotransmitter.
Nalbuphine: An opioid agonist-antagonist with different pharmacological properties.
Naloxone: An opioid antagonist used to reverse opioid overdose
Uniqueness
Norgnoscopine hydrochloride is unique due to its specific chemical structure and the range of reactions it can undergo. Its applications in biochemical research, particularly in proteomics, set it apart from other similar compounds .
属性
分子式 |
C21H22ClNO7 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC 名称 |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride |
InChI |
InChI=1S/C21H21NO7.ClH/c1-24-12-5-4-11-15(18(12)25-2)21(23)29-17(11)16-14-10(6-7-22-16)8-13-19(20(14)26-3)28-9-27-13;/h4-5,8,16-17,22H,6-7,9H2,1-3H3;1H/t16-,17+;/m1./s1 |
InChI 键 |
RJUNCRWFUDPGIM-PPPUBMIESA-N |
手性 SMILES |
COC1=C(C2=C(C=C1)[C@H](OC2=O)[C@H]3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC.Cl |
规范 SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)C3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


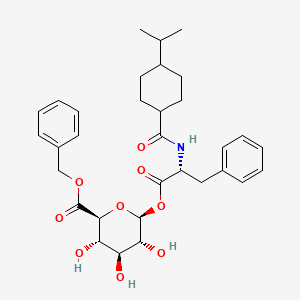

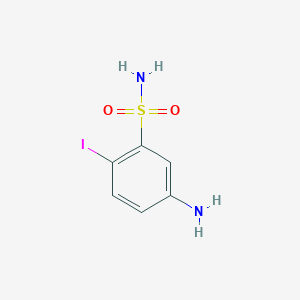
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
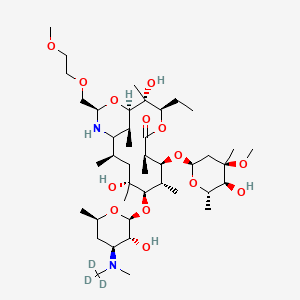
![4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino[2,3-h][3]benzazepine-2,3-dione Hydrochloride](/img/structure/B13844878.png)

![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)

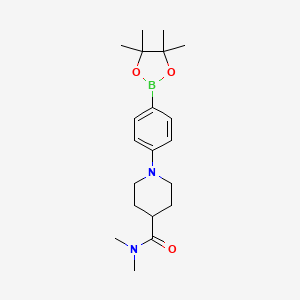

![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)

